molecular formula C14H26N2O5 B12319699 2-[2-(Tert-butoxycarbonyl-methyl-amino)-propionylamino]-3-methyl-butyric acid

2-[2-(Tert-butoxycarbonyl-methyl-amino)-propionylamino]-3-methyl-butyric acid

Cat. No.: B12319699
M. Wt: 302.37 g/mol
InChI Key: SZJPZVUZNHOPMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valine is a synthetic compound often used in organic chemistry and biochemistry. It is characterized by its tert-butoxycarbonyl (Boc) protecting group, which is commonly used to protect amino groups in peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valine typically involves the protection of amino acids using the Boc group. One common method involves the reaction of L-alanine and L-valine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or triethylamine. The reaction is usually carried out in an organic solvent like dioxane or tetrahydrofuran (THF) at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are carefully controlled to optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include deprotected amino acids and peptides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valine primarily involves its role as a protecting group in peptide synthesis. The Boc group protects the amino group from unwanted reactions during peptide bond formation. Upon completion of the synthesis, the Boc group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1,1-Dimethylethoxy)carbonyl]-N-methyl-L-alanyl-L-valine is unique due to its specific combination of amino acids and the presence of the Boc protecting group. This combination allows for selective protection and deprotection during peptide synthesis, making it a valuable tool in organic and medicinal chemistry.

Properties

IUPAC Name

3-methyl-2-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoylamino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O5/c1-8(2)10(12(18)19)15-11(17)9(3)16(7)13(20)21-14(4,5)6/h8-10H,1-7H3,(H,15,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZJPZVUZNHOPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C(C)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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